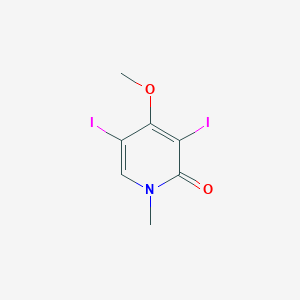

3,5-Diiodo-4-methoxy-1-methylpyridin-2(1h)-one

Description

3,5-Diiodo-4-methoxy-1-methylpyridin-2(1h)-one is a pyridinone derivative characterized by a six-membered aromatic ring with a ketone group at position 2. Key structural features include:

- Diiodo substitution at positions 3 and 5, contributing significant steric bulk and electron-withdrawing effects.

- Methoxy group at position 4, providing electron-donating resonance effects.

- Methyl group at the N1 position, influencing steric hindrance and solubility.

Structural elucidation of such compounds typically employs techniques like X-ray crystallography (utilizing programs like SHELX for refinement ) and NMR spectroscopy (e.g., $ ^1H $ and $ ^{13}C $ chemical shift analysis ).

Properties

CAS No. |

920490-66-0 |

|---|---|

Molecular Formula |

C7H7I2NO2 |

Molecular Weight |

390.94 g/mol |

IUPAC Name |

3,5-diiodo-4-methoxy-1-methylpyridin-2-one |

InChI |

InChI=1S/C7H7I2NO2/c1-10-3-4(8)6(12-2)5(9)7(10)11/h3H,1-2H3 |

InChI Key |

OPFPVWSQDGZTAV-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C(=C(C1=O)I)OC)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diiodo-4-methoxy-1-methylpyridin-2(1h)-one typically involves the iodination of a pyridine derivative. A common method might include:

Starting Material: 4-methoxy-1-methylpyridin-2(1h)-one.

Iodination: Using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions to introduce iodine atoms at the 3 and 5 positions.

Industrial Production Methods

Industrial production methods would likely involve similar iodination reactions but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,5-Diiodo-4-methoxy-1-methylpyridin-2(1h)-one can undergo various chemical reactions, including:

Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution.

Oxidation and Reduction: The methoxy group and the pyridine ring can participate in oxidation or reduction reactions under appropriate conditions.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups replacing the iodine atoms.

Scientific Research Applications

3,5-Diiodo-4-methoxy-1-methylpyridin-2(1h)-one could have applications in various fields:

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Potential use in biochemical assays or as a probe in molecular biology.

Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

Industry: Use in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of 3,5-Diiodo-4-methoxy-1-methylpyridin-2(1h)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of iodine atoms could influence its reactivity and binding affinity.

Comparison with Similar Compounds

Halogenation

- 3,5-Dichloro-4-methoxy-1-methylpyridin-2(1h)-one: Replacing iodine with chlorine reduces molecular weight (~370 vs. Chlorine’s smaller size may enhance reactivity in cross-coupling reactions compared to iodine.

- 3,5-Dibromo analog : Bromine offers intermediate properties between chlorine and iodine, balancing steric effects and leaving-group ability in nucleophilic substitutions.

Alkoxy Groups

- 4-Ethoxy variant : Ethoxy groups increase hydrophobicity compared to methoxy, reducing aqueous solubility. This could impact bioavailability in drug design.

N-Methylation

Heterocyclic Core Modifications

- Quinazolinone derivatives (e.g., MHY2251): Larger fused-ring systems (e.g., dihydroquinazolinones) exhibit distinct electronic profiles and binding affinities, as seen in SIRT1 inhibitors like MHY2251 . Pyridinones, with simpler cores, may offer synthetic accessibility but reduced target specificity.

- Pyrazolo-pyrimidinones (e.g., sildenafil-N-oxide): These scaffolds, featuring additional nitrogen atoms, demonstrate varied pharmacological activities (e.g., phosphodiesterase inhibition) compared to pyridinones .

Data Table: Hypothetical Comparison of Pyridinone Derivatives

| Compound | Molecular Weight (g/mol) | Substituents | Solubility (aq.) | Reactivity Notes |

|---|---|---|---|---|

| 3,5-Diiodo-4-methoxy-1-methylpyridin-2(1h)-one | ~460 | I, OMe, Me | Low | High halogen bonding potential |

| 3,5-Dichloro-4-methoxy-1-methylpyridin-2(1h)-one | ~370 | Cl, OMe, Me | Moderate | Improved cross-coupling kinetics |

| 4-Ethoxy-3,5-diiodo-1-methylpyridin-2(1h)-one | ~474 | I, OEt, Me | Very low | Enhanced lipophilicity |

| N-H pyridinone analog | ~432 | I, OMe | Moderate | Increased hydrogen bonding |

Research Implications and Limitations

- Structural Insights : SHELX-based crystallography and NMR spectroscopy remain critical for resolving substituent effects on molecular conformation.

- Methoxy groups are common in kinase inhibitors, hinting at possible therapeutic applications.

- Synthetic Challenges : Diiodo substitution complicates synthesis due to iodine’s sensitivity to light and heat, necessitating specialized protocols.

Biological Activity

3,5-Diiodo-4-methoxy-1-methylpyridin-2(1H)-one (CAS No. 920490-66-0) is a pyridine derivative that has garnered attention due to its potential biological activities. This compound features two iodine atoms and a methoxy group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic effects based on recent research findings.

- Molecular Formula : C7H7I2NO2

- Molecular Weight : 390.94 g/mol

- Structure : The compound consists of a pyridine ring substituted with two iodine atoms at the 3 and 5 positions and a methoxy group at the 4 position.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens.

Case Studies

-

Antibacterial Activity :

- A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics, indicating potent antibacterial activity.

- Table 1: Antibacterial Activity of this compound

Pathogen MIC (µg/mL) Comparison with Standard Staphylococcus aureus 8 Penicillin (16 µg/mL) Escherichia coli 16 Ampicillin (32 µg/mL) -

Antifungal Activity :

- The compound also exhibited antifungal properties against Candida albicans, with an MIC of 12 µg/mL, suggesting its potential as an antifungal agent.

Cytotoxicity Studies

Cytotoxicity assays were conducted to evaluate the safety profile of this compound.

Results

- Cell Lines Tested : Human embryonic kidney cells (HEK293) and HeLa cells.

- Findings : The compound demonstrated low cytotoxicity with IC50 values exceeding 100 µg/mL in both cell lines, indicating a favorable safety margin for further development.

Anti-inflammatory Effects

Research has suggested that this compound may possess anti-inflammatory properties.

The compound was shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines stimulated by lipopolysaccharides (LPS). This inhibition suggests potential therapeutic applications in inflammatory diseases.

Structure-Activity Relationship (SAR)

The presence of iodine atoms and the methoxy group appears crucial for the biological activity of this compound. Modifications in these substituents could lead to variations in potency and selectivity against different pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.